Spectroscopic Data of 3-Methyl-3-(methylsulfanyl)butan-1-ol: An In-depth Technical Guide
Spectroscopic Data of 3-Methyl-3-(methylsulfanyl)butan-1-ol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-3-(methylsulfanyl)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical explanations, detailed experimental protocols, and expert interpretation of the expected spectroscopic signatures of this bifunctional molecule. The structure of this guide is tailored to facilitate a deep understanding of the compound's structural features as revealed by key analytical techniques.
Introduction: Unveiling the Molecular Architecture
3-Methyl-3-(methylsulfanyl)butan-1-ol is a unique molecule incorporating both a tertiary alcohol and a thioether functional group. The presence of these two distinct moieties imparts specific chemical properties that are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. Accurate structural elucidation is paramount for its application and further development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint of the compound. This guide will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a robust framework for its characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Framework
The IR spectrum of 3-Methyl-3-(methylsulfanyl)butan-1-ol is expected to be dominated by the characteristic absorptions of its alcohol and thioether groups, along with the hydrocarbon backbone. The O-H stretch of the alcohol will be a prominent, broad band due to hydrogen bonding. The C-O stretch of the tertiary alcohol will also be a key diagnostic peak. The C-S stretch of the thioether is typically weak and can be found in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A small sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. The background is collected with a clean ATR crystal prior to sample analysis.
Data Interpretation
The expected IR absorption bands for 3-Methyl-3-(methylsulfanyl)butan-1-ol are summarized in the table below. The presence of a broad O-H stretch and a strong C-O stretch in the specified region would provide strong evidence for the tertiary alcohol functionality.[1][2][3][4] The weaker C-S stretch is also a key indicator of the thioether group.[5]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Alcohol (O-H) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2970 - 2850 | Strong |
| Tertiary Alcohol (C-O) | Stretching | 1210 - 1100 | Strong |
| Methyl (C-H) | Bending | ~1375 | Medium |
| Thioether (C-S) | Stretching | 700 - 600 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
3.1.1. Theoretical Framework
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms like oxygen and sulfur will deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield).
3.1.2. Experimental Protocol
A sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 400 MHz or higher field spectrometer.
3.1.3. Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 1.0 - 5.0 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable and its chemical shift is concentration and solvent dependent.[1][3] |
| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H | Protons on the carbon adjacent to the hydroxyl group are deshielded by the electronegative oxygen.[3] |
| -CH₂-C(S)- | 1.8 - 2.0 | Triplet | 2H | Methylene protons adjacent to the quaternary carbon. |
| -S-CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl protons attached to the sulfur atom are deshielded. |
| -C(CH₃)₂- | 1.2 - 1.4 | Singlet | 6H | Two equivalent methyl groups on the quaternary carbon. |
¹³C NMR Spectroscopy
3.2.1. Theoretical Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Quaternary carbons typically show weaker signals.
3.2.2. Experimental Protocol
A more concentrated sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol (20-50 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃).[6] The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]
3.2.3. Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| -C (CH₃)₂-S- | 70 - 80 | No peak | The quaternary carbon bonded to the sulfur and two methyl groups will be significantly downfield.[6] |
| -CH₂-C (S)- | 45 - 55 | Negative | Methylene carbon adjacent to the quaternary center. |
| -C H₂-OH | 60 - 70 | Negative | The carbon bearing the hydroxyl group is deshielded by the oxygen.[1] |
| -S-C H₃ | 15 - 25 | Positive | The methyl carbon attached to sulfur. |
| -C(C H₃)₂- | 25 - 35 | Positive | The two equivalent methyl carbons. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Theoretical Framework
In the mass spectrometer, 3-Methyl-3-(methylsulfanyl)butan-1-ol will be ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This molecular ion is often unstable and will fragment into smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[3][4] Thioethers also exhibit characteristic fragmentation patterns, often involving cleavage of the C-S bond.
Experimental Protocol
A dilute solution of 3-Methyl-3-(methylsulfanyl)butan-1-ol is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are ionized in the source, and the resulting ions are separated by the mass analyzer according to their m/z ratio.
Predicted Mass Spectrum and Interpretation
The molecular weight of 3-Methyl-3-(methylsulfanyl)butan-1-ol (C₆H₁₄OS) is 134.24 g/mol . The molecular ion peak (M⁺) is expected at m/z = 134.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 119 | [M - CH₃]⁺ | Loss of a methyl group. |
| 116 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols.[4] |
| 87 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 73 | [(CH₃)₂C=S⁺H] | Alpha-cleavage adjacent to the sulfur atom. |
| 59 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen atom is less likely due to the tertiary carbon. |
| 47 | [CH₃S]⁺ | Methylthio cation. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Methyl-3-(methylsulfanyl)butan-1-ol.
Caption: Logical integration of spectroscopic data for structural confirmation.
Conclusion
The comprehensive analysis of the predicted spectroscopic data provides a robust framework for the identification and structural confirmation of 3-Methyl-3-(methylsulfanyl)butan-1-ol. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers complementary information that, when integrated, provides an unambiguous assignment of the molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectroscopic data of this and structurally related molecules.
References
- Fiveable. (2026, March 2). Spectroscopy of Alcohols and Phenols | Organic Chemistry...
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Wikipedia. (n.d.). 3-Mercapto-3-methylbutan-1-ol.
- ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).
- PMC. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- PubChem. (n.d.). 3-Methyl-3-(methylsulfanyl)butan-1-ol | C6H14OS | CID 14759792.
Sources
- 1. fiveable.me [fiveable.me]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
